3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid
Description
3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at the 4-position and a methyl-propargylamino substituent at the 3-position.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-[methyl(prop-2-ynyl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-3-6-12(2)9-7-11-5-4-8(9)10(13)14/h1,4-5,7H,6H2,2H3,(H,13,14) |
InChI Key |
ZGSWQQNHGHXQFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=C(C=CN=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Substitution Reaction
- The amino substituent at the 3-position is introduced by reacting pyridine-4-carboxylic acid derivatives with methyl(prop-2-yn-1-yl)amine or its equivalents.
- This step often requires activation of the 3-position, which can be achieved by converting the pyridine ring into a suitable leaving group intermediate (e.g., halogenated or diazotized derivatives).
- The substitution is typically catalyzed by palladium or other transition metals under controlled temperature and pressure to ensure high regioselectivity and yield.
Amide Coupling Approach
- An alternative approach involves first synthesizing an amide intermediate by coupling pyridine-4-carboxylic acid derivatives with methyl(prop-2-yn-1-yl)amine using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) .
- This method is performed in dry solvents like DMF under inert atmosphere at room temperature.
- After coupling, purification is done by column chromatography, yielding the desired product in 70–80% yield.
Catalysts and Reaction Conditions
- Catalysts such as palladium complexes are commonly used for substitution reactions to facilitate nucleophilic aromatic substitution or cross-coupling.
- For amide bond formation, carbodiimide-based coupling agents (e.g., EDCI) with HOBt are employed to activate the carboxylic acid.
- Solvents include acetonitrile, ethanol, water, DMF , or mixtures thereof, depending on the step.
- Reaction temperatures are generally mild, often room temperature to slightly elevated (25–60 °C).
- Reaction times vary from 4 to 6 hours, monitored by Thin Layer Chromatography (TLC) for completion.
Industrial and Scale-Up Considerations
- Industrial synthesis may utilize batch reactors with optimized molar ratios and catalyst loading to maximize yield and minimize by-products.
- Continuous flow reactors can improve reproducibility and scalability, especially for palladium-catalyzed substitution steps.
- The process aims for high purity and yield, with typical isolated yields reported around 70–88% depending on the method and purification steps.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Catalyst/Agent | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Starting material | Pyridine-4-carboxylic acid | — | — | — | — | Core scaffold |
| Amino group introduction (substitution) | Methyl(prop-2-yn-1-yl)amine + activated pyridine | Pd catalyst or similar | Acetonitrile, ethanol, water | Room temp to 60 °C | 70–88 | Pd-catalyzed nucleophilic substitution |
| Amide coupling | Pyridine-4-carboxylic acid + methyl(prop-2-yn-1-yl)amine + EDCI + HOBt | EDCI/HOBt coupling agents | Dry DMF | Room temp | 70–80 | Carbodiimide-mediated coupling |
| Purification | Column chromatography | — | DCM/Methanol | — | — | Purifies product to high purity |
Research Findings and Data Integration
- The substitution and coupling reactions are generally monitored by TLC, and product identity confirmed by standard spectroscopic methods (NMR, MS).
- Yields are consistently high when reaction parameters are optimized.
- The mild reaction conditions and use of environmentally benign solvents are advantageous for scale-up.
- The presence of the propargyl group (prop-2-yn-1-yl) allows further functionalization via click chemistry or other alkyne-based reactions, expanding the compound’s utility.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
Pyridine-4-carboxylic Acid Derivatives
The pyridine-4-carboxylic acid scaffold is widely utilized in drug discovery. Key analogues include:
Key Observations :
- Substituent Effects : The propargyl group in the target compound introduces unique steric and electronic properties compared to furan/thiophene substituents in . Alkyne groups may enhance binding via hydrophobic interactions or serve as click chemistry handles for conjugation.
- Activity Gaps : While furan/thiophene analogues show potent KDM4/KDM5 inhibition (IC₅₀ ≤100 nM), the biological activity of the target compound remains uncharacterized in the provided evidence.
Simpler Pyridinecarboxylic Acid Derivatives
- 3-(4-Chloropyridin-3-yl)acrylate (): Features a chloropyridine moiety but diverges significantly in functional groups (acrylate vs. carboxylic acid).
Functional Analogues in Drug Discovery
KDM4/KDM5 Inhibitors ()
Compounds 34 and 39 (furan/thiophene derivatives) demonstrate:
- Dual inhibition : Activity against both KDM4 and KDM5 families, suggesting broad applicability in oncology.
- Synthetic Accessibility : Synthesized via modular routes, enabling rapid diversification of substituents.
Comparison with Target Compound: The target compound’s propargyl group may alter cellular uptake or metabolic stability. Propargylamines are known substrates for monoamine oxidases, which could affect pharmacokinetics.
Zavondemstat ()
This structurally complex analogue includes a benzopyran scaffold linked to the pyridine-4-carboxylic acid core. Its larger size likely confers distinct target engagement and pharmacokinetic properties compared to simpler derivatives.
Biological Activity
3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid, also known as 2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | 2-methyl-6-(prop-2-ynylamino)pyridine-4-carboxylic acid |
| CAS Number | 1557753-01-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can bind to various enzymes and receptors, modulating their activity and influencing cellular pathways. This modulation can lead to significant biological effects, including antimicrobial and anticancer activities .
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against a range of bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against several microbial strains:
| Microbial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Candida albicans | 0.015 - 0.125 |
| Pseudomonas aeruginosa | 0.125 - 1.0 |
The compound exhibited complete inhibition of growth in both S. aureus and E. coli within 8 hours at the lowest concentrations tested .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.
A study evaluating its effects on cancer cell lines reported the following IC50 values:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5 - 15 |
| MCF7 (breast cancer) | 10 - 20 |
| A549 (lung cancer) | 15 - 30 |
These findings suggest that the compound could be a valuable candidate for further development as an anticancer therapeutic agent .
Case Study 1: Antimicrobial Efficacy
In a comparative study, researchers evaluated several pyridine derivatives, including our compound, against common pathogens. The results highlighted its superior efficacy compared to traditional antibiotics, particularly against resistant strains of S. aureus.
Case Study 2: Cancer Cell Line Testing
Another study focused on the compound's effect on MCF7 breast cancer cells, demonstrating significant cytotoxicity and apoptosis induction through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
